Methyl jasmonate

Descripción general

Descripción

Methyl jasmonate (MJ) is a naturally occurring volatile organic compound (VOC) that belongs to the jasmonic acid family of compounds. It is found in many plants and is involved in the regulation of various physiological processes. MJ has a wide range of applications, ranging from plant growth regulation to medical research. It is also used in laboratory experiments to study the biochemical and physiological effects of this compound.

Aplicaciones Científicas De Investigación

Plant Development and Defense Responses : MJ acts as a cellular regulator in plants, mediating diverse developmental processes and defense responses. It's involved in the production of defense-related proteins and enhancing resistance against fungal pathogens (Seo et al., 2001).

Medicinal Chemistry and Drug Development : There's growing interest in using small molecules like MJ in medicinal chemistry. MJ and its derivatives show promise as potential drugs or prodrugs, with research focusing on long-term safety trials and development of new therapeutics (Ghasemi Pirbalouti et al., 2014).

Nematocidal Effects : MJ exhibits nematocidal effects against plant parasitic nematodes, suggesting potential biotechnological applications as a biofertilizer additive for its nematocidal properties (Gavin et al., 2013).

Signal Transduction in Plant Cell Cultures : MJ is a key signal transducer in elicitor-induced plant cell cultures, playing a crucial role in the accumulation of secondary metabolites and defensive compounds in response to external stimuli (Gundlach et al., 1992).

Stress Alleviation in Plants : MJ is used to study hypersensitive responses and stress impacts in plants. It influences plant metabolism, with effects on primary and secondary metabolic processes, demonstrating potential in enhancing resistance to biotic stresses (Kanagendran et al., 2019).

Impact on Guard Cell Potassium Currents : MJ has been shown to affect guard cell potassium currents in plants, suggesting its role in the regulation of stomatal movements and plant water relations (Evans, 2003).

Pest Management in Agriculture : MJ has been used to reduce the population of pests in agricultural settings, such as mites in apple orchards, without adversely affecting the growth and yield of the crops (Warabieda, 2015).

Role in Plant Wound Responses : MJ and jasmonic acid accumulate in wounded plant tissues and modulate wound gene expression, suggesting a role in plant wound and pathogen responses (Creelman et al., 1992).

Stress Tolerance in Plants : MJ is involved in improving plant tolerance to various abiotic stresses, such as salinity, drought, and temperature extremes. Its effectiveness depends on plant species and concentration (Ahmad et al., 2016).

Enhancing Flower Senescence : MJ can accelerate flower senescence in certain plants, demonstrating its role in the regulation of plant aging and ethylene production (Porat et al., 1993).

Influence on Fruit Ripening : Applied to fruits like tomatoes, MJ alters fatty acid content during ripening, indicating its role in fruit development and quality (Czapski et al., 2008).

Proteomic Studies : MJ has been used in proteomic studies to identify differentially expressed proteins in response to stress, aiding in understanding plant defense mechanisms (Chen et al., 2011).

Systemic Responses in Plants : MJ induces systemic chemical defensive responses in plants, offering insights into the systemic resistance of plants to herbivores and pathogens (Moreira et al., 2009).

Signaling Stress Responses in Plants : MJ is involved in signaling stress responses in plants, including increasing gene expression related to plant defense (Staswick et al., 1995).

Pathogen Defense in Arabidopsis : MJ plays a critical role in the defense of Arabidopsis against fungal pathogens, indicating its fundamental role in plant survival in natural environments (Vijayan et al., 1998).

Effect on Herbivorous Arthropods : MJ influences plant defense responses against herbivorous arthropods, affecting their proliferation and preference on treated plants (Rohwer & Erwin, 2010).

Postharvest Disease Management : MJ is effective against postharvest diseases in fruits like peach, indicating its potential in postharvest disease management (Yao & Tian, 2005).

Quality and Antioxidant Capacity in Raspberries : Preharvest application of MJ enhances fruit quality and antioxidant capacity in raspberries, showing its beneficial effects on fruit development and health properties (Wang & Zheng, 2005).

Mecanismo De Acción

Target of Action

Methyl jasmonate (MeJA) is a lipid-derived compound with signal functions in plant growth and development, as well as in responses to stress . It primarily targets the genes involved in jasmonate synthesis . It is widely distributed in plants as a natural plant growth regulator .

Mode of Action

MeJA interacts with its targets and induces changes in plant cells. It primarily activates the expression of genes involved in jasmonate synthesis . This interaction results in the suppression of cell cycle genes expression in the later stages . It also stimulates the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins, which detoxify and maintain the redox potential .

Biochemical Pathways

MeJA affects several biochemical pathways in plants. It is synthesized from α-linolenic acid (α-LeA) of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . The initiation of JAs biosynthesis begins with the release of α-linolenic acid from chloroplast membranes, which undergoes multistage reactions catalyzed by enzymes present in plastids, peroxisomes and cytoplasm . It is regulated by light conditions .

Pharmacokinetics

The pharmacokinetics of MeJA in plants involves its synthesis, distribution, metabolism, and excretion. It is synthesized in the chloroplasts and then transported to different parts of the plant where it exerts its effects . The metabolism of MeJA involves its conversion into various active or inactive compounds . The exact ADME properties of MeJA and their impact on its bioavailability in plants are still under investigation.

Result of Action

The action of MeJA results in a variety of molecular and cellular effects. It regulates plant adaptations to biotic stresses, including herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . It also has functions in a remarkable number of plant developmental events, including primary root growth, reproductive development, and leaf senescence .

Action Environment

The action, efficacy, and stability of MeJA are influenced by various environmental factors. It plays a vital role as a possible airborne signaling molecule mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems . It also responds to external stimuli, including mechanical damage, pathogen attack and osmotic stress .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl jasmonate interacts with several enzymes, proteins, and other biomolecules. It is known to stimulate the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins . This compound can induce the plant to produce multiple different types of defense chemicals such as phytoalexins (antimicrobial), nicotine or protease inhibitors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alter metabolism and enhance the ability of strawberry plants to withstand water stress and drought conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to positively induce the molecular response of endogenous jasmonic acid (JA) signaling pathway .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce changes in laboratory settings. It has been shown to enhance the activity of enzymes related to aroma in tobacco, with the most prominent enhancement in smoking quality occurring at a concentration of 90 μmol/L .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have antinociceptive activity, suggesting it may serve as a therapeutic in the treatment of inflammatory pain . Behavioral changes such as ataxia, sedation, and hyperventilation were only observed at higher doses of this compound (400 and 500 mg/kg) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to be involved in the biosynthesis of secondary metabolites such as triterpenoid saponins in medicinal plants . It also plays a role in the phenylpropanoid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that the complex mechanisms facilitating the transportation of jasmonates (including jasmonic acid, this compound, and JA-Ile) across the plant cells underscore the significance of these compounds in mediating adaptive strategies .

Subcellular Localization

This compound has specific subcellular localization and its activity or function can be affected by this. The intracellular journey of jasmonates starts with jasmonic acid biosynthesis in multiple cellular organelles, including chloroplast and peroxisome . The eventual production of jasmonic acid and this compound occurs within specific cellular compartments .

Propiedades

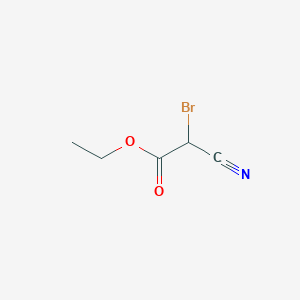

| { "Design of the Synthesis Pathway": "The synthesis of Methyl jasmonate can be achieved through a multi-step process involving the conversion of a starting material into intermediate compounds, which are then transformed into the final product.", "Starting Materials": ["Cyclopentanone", "Methyl vinyl ketone", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Acetic acid"], "Reaction": [ "Step 1: Cyclopentanone is reacted with methyl vinyl ketone in the presence of bromine to form 3-bromo-2-pentanone.", "Step 2: The 3-bromo-2-pentanone is then treated with sodium hydroxide to form 3-hydroxy-2-pentanone.", "Step 3: The 3-hydroxy-2-pentanone is then reacted with methanol and acetic acid to form methyl 3-hydroxy-2-pentanoate.", "Step 4: The methyl 3-hydroxy-2-pentanoate is then treated with sodium hydroxide and sodium sulfate to form methyl jasmonate.", "Step 5: Finally, methyl jasmonate is methylated using methanol and acetic acid to form the desired product, Methyl jasmonate." ] } | |

Número CAS |

1211-29-6 |

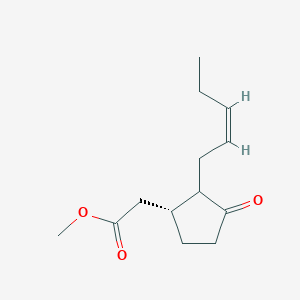

Fórmula molecular |

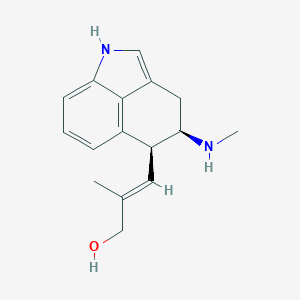

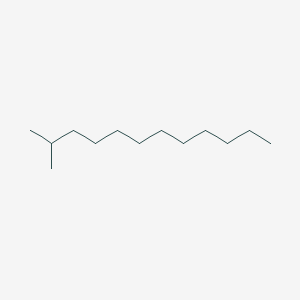

C13H20O3 |

Peso molecular |

224.30 g/mol |

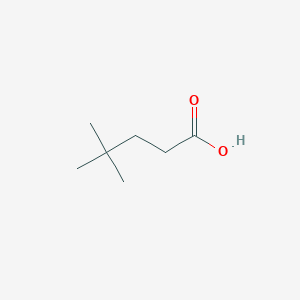

Nombre IUPAC |

methyl 2-[(1R,2R)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m1/s1 |

Clave InChI |

GEWDNTWNSAZUDX-XKFHPXPTSA-N |

SMILES isomérico |

CC/C=C/C[C@@H]1[C@H](CCC1=O)CC(=O)OC |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

SMILES canónico |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Punto de ebullición |

BP: 110 °C at 0.2 mm Hg |

Color/Form |

Colorless liquid |

Densidad |

Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |

Punto de inflamación |

> 113 degrees C (> 235 degrees F) - closed cup |

melting_point |

< 25 °C 25°C |

Otros números CAS |

20073-13-6 39924-52-2 42536-97-0 1211-29-6 |

Descripción física |

Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |

Pictogramas |

Irritant |

Solubilidad |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Sinónimos |

3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester jasmonic acid methyl ester methyl epijasmonate methyl jasmonate |

Presión de vapor |

3.37X10-4 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.